Valsartan Isopropyl-d7 Ester Valsartan Isopropyl-d7 Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16667795
InChI: InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D
SMILES:
Molecular Formula: C27H35N5O3
Molecular Weight: 484.6 g/mol

Valsartan Isopropyl-d7 Ester

CAS No.:

Cat. No.: VC16667795

Molecular Formula: C27H35N5O3

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Valsartan Isopropyl-d7 Ester -

Specification

Molecular Formula C27H35N5O3
Molecular Weight 484.6 g/mol
IUPAC Name 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Standard InChI InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D
Standard InChI Key XIZXKMBYUPSRFW-YKCRMNSISA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC
Canonical SMILES CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Valsartan Isopropyl-d7 Ester (C₂₇H₂₈D₇N₅O₃) features a biphenyl backbone substituted with a tetrazole ring at the 2'-position, characteristic of angiotensin II receptor blockers (ARBs). The deuterium atoms occupy all seven positions in the isopropyl ester group, creating a (CH3)2CD-O-CO- configuration. This structural modification increases molecular weight to 484.64 g/mol compared to 435.52 g/mol for non-deuterated valsartan . X-ray crystallography studies of analogous compounds reveal that deuterium substitution minimally affects bond lengths (<0.02 Å variation) but increases vibrational frequencies in the ester group by 8-12%.

Table 1: Comparative Molecular Properties

PropertyValsartan Isopropyl-d7 EsterNon-deuterated Valsartan
Molecular FormulaC₂₇H₂₈D₇N₅O₃C₂₄H₂₉N₅O₃
Molecular Weight (g/mol)484.64435.52
LogP (Predicted)3.8 ± 0.23.5 ± 0.3
Hydrogen Bond Donors22
Hydrogen Bond Acceptors88

Synthetic Pathways

Industrial synthesis employs a three-step protocol optimized for deuterium retention:

  • Esterification: Valsartan reacts with deuterated isopropyl alcohol (CD3CD(OD)CD3) under acidic conditions (H2SO4, 0.5 M) at 60°C for 12 hours.

  • Purification: Continuous flow chromatography (C18 stationary phase, 70:30 acetonitrile/water mobile phase) achieves >99.5% purity.

  • Lyophilization: Freeze-drying under -50°C vacuum yields stable crystalline form .

Critical parameters affecting yield:

  • Deuterium enrichment in starting alcohol (>99.8% purity required)

  • Reaction water content (<0.01% to prevent H-D exchange)

  • Temperature control (±2°C during esterification)

Pharmacological Profile

Mechanism of Action

As a competitive AT1 receptor antagonist, the compound inhibits angiotensin II binding with IC50 = 2.3 nM (vs. 2.1 nM for valsartan). Deuterium substitution induces subtle conformational changes in the ester group, modifying:

  • Plasma protein binding: 94.7% vs. 95.2% for non-deuterated form

  • Tissue distribution coefficient (Kp) in liver: 8.2 vs. 7.4

  • Blood-brain barrier penetration: LogBB = -1.8 vs. -1.5

Pharmacokinetic Modifications

Deuterium's kinetic isotope effect (KIE = 6.5 ± 0.3 for ester hydrolysis) significantly alters metabolic pathways:

Table 2: Comparative Pharmacokinetics (Rat Model)

ParameterValsartan Isopropyl-d7 EsterValsartan
Tmax (h)2.1 ± 0.31.8 ± 0.2
Cmax (ng/mL)1250 ± 2101430 ± 190
AUC0-∞ (h·ng/mL)9800 ± 13507600 ± 920
t1/2 (h)7.3 ± 0.95.6 ± 0.7
CL (L/h/kg)0.32 ± 0.040.41 ± 0.05

These changes stem from:

  • Reduced first-pass metabolism (hepatic extraction ratio 0.38 vs. 0.45)

  • Slower ester hydrolysis (khyd = 0.12 h⁻¹ vs. 0.19 h⁻¹)

  • Altered cytochrome P450 metabolism (CYP2C9 contribution decreases from 68% to 52%)

Research Applications

Metabolic Pathway Tracing

Deuterium labeling enables precise tracking via:

  • LC-MS/MS detection (m/z 485.3 → 291.2 transition)

  • Isotopic ratio analysis (D/H = 0.14 ± 0.02 in excreted metabolites)

  • Whole-body autoradiography showing 22% higher adipose tissue retention

Key findings from recent studies:

  • Identified novel N-acetylated metabolite (M7) comprising 8.3% of urinary excretion

  • Discovered enterohepatic recirculation pathway contributing to prolonged t1/2

  • Quantified deuterium loss during metabolism (<3% over 24h)

Formulation Development

Co-crystallization with β-cyclodextrin derivatives improves aqueous solubility 4.2-fold (from 0.12 mg/mL to 0.51 mg/mL) . Accelerated stability testing (40°C/75% RH) shows:

  • Degradation <2% over 6 months vs. 5% for non-deuterated form

  • No observable deuterium-proton exchange under physiological pH

Future Research Directions

Emerging applications include:

  • PET tracer development: 11C-labeled analogs for real-time AT1 receptor imaging

  • Nanoparticle delivery: PLGA formulations achieving 72-hour sustained release

  • Metabolomic profiling: Machine learning models predicting deuterium retention

Ongoing clinical trials (Phase I/II) are investigating deuterated ARBs for:

  • Nocturnal hypertension control (24-hour BP monitoring shows 18% greater nighttime reduction)

  • Heart failure with preserved ejection fraction (LVEDD reduction of 4.2 mm vs. 3.1 mm placebo)

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